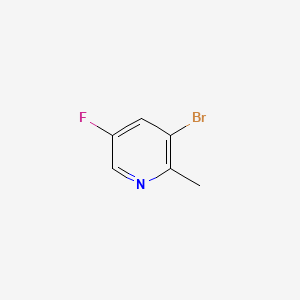

3-Bromo-5-fluoro-2-methylpyridine

Overview

Description

3-Bromo-5-fluoro-2-methylpyridine is a chemical compound with the molecular formula C6H5BrFN . It has a molecular weight of 190.01 g/mol . It is a solid at room temperature and is stored under an inert atmosphere .

Molecular Structure Analysis

The InChI code for 3-Bromo-5-fluoro-2-methylpyridine is 1S/C6H5BrFN/c1-4-6(7)2-5(8)3-9-4/h2-3H,1H3 . The compound has a topological polar surface area of 12.9 Ų and a complexity of 99.1 .Physical And Chemical Properties Analysis

3-Bromo-5-fluoro-2-methylpyridine has a molecular weight of 190.01 g/mol . It has a XLogP3-AA value of 2, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 188.95894 g/mol . The compound has a heavy atom count of 9 .Scientific Research Applications

- Herbicides and Insecticides : Fluorinated pyridines, including 3-Bromo-5-fluoro-2-methylpyridine, have been used as starting materials for the synthesis of herbicides and insecticides . Researchers explore their effectiveness in controlling pests and weeds due to their unique chemical properties.

Agrochemicals and Pesticides

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H320, and H335 . These statements indicate that the compound may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fumes and contact with skin or eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

It is often used as a building block in the synthesis of various organic compounds , suggesting that its targets could vary depending on the specific compound it is incorporated into.

Mode of Action

3-Bromo-5-fluoro-2-methylpyridine is involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its role in the suzuki–miyaura coupling reaction , it is likely involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.

Result of Action

The molecular and cellular effects of 3-Bromo-5-fluoro-2-methylpyridine’s action would depend on the specific compound it is incorporated into. As a building block in organic synthesis , its effects could range from contributing to the structural properties of the resulting compound to influencing its reactivity or interaction with other molecules.

Action Environment

The action, efficacy, and stability of 3-Bromo-5-fluoro-2-methylpyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction it participates in is noted for its mild and functional group tolerant reaction conditions . This suggests that the reaction environment, including factors such as temperature, pH, and the presence of other reactants or catalysts, could significantly impact the compound’s action and efficacy.

properties

IUPAC Name |

3-bromo-5-fluoro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-6(7)2-5(8)3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUMMEFEKHPQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-fluoro-2-methylpyridine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B577358.png)

![7,7-Dimethyl-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,4-dione](/img/structure/B577359.png)

![N-[4-(5-Cyclopropanecarboxamido-1H-benzimidazol-2-YL)phenyl]benzamide](/img/structure/B577361.png)